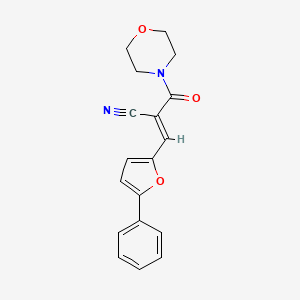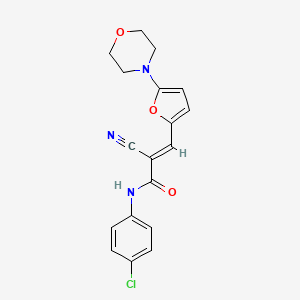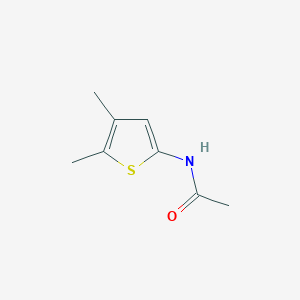
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile, also known as MFA-1, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of acrylonitriles and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in a water-mediated, three-component Wittig–SNAr reaction, which is a novel approach for synthesizing various intermediates like ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylates. These intermediates are significant in the development of aurora 2 kinase inhibitors, showcasing high stereoselectivity and moderate to high yield in an environmentally benign manner (Xu et al., 2015).
- It is used in the synthesis of new 3-functionally substituted carbo[c]fused pyridin-2-ones(thiones) through condensation with CH-acids, highlighting its versatility in chemical synthesis (Dyachenko & Vovk, 2013).
Applications in Material Science
- A study on the synthesis, crystal structure, and spectroscopic properties of novel benzimidazoles and benzimidazo[1,2-a]quinolines, including derivatives of (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile, demonstrated potential applications in chemosensors for different cations (Hranjec et al., 2012).
- It has been involved in the synthesis of thin-film materials like 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile. These thin films exhibit significant optical properties and are useful in optoelectronic applications (El-Menyawy et al., 2013).
Potential in Photonics and Optoelectronics
- The compound has been used in synthesizing thiophene dyes for enhanced nonlinear optical limiting, indicating its role in the development of materials for protecting human eyes and optical sensors in photonic devices (Anandan et al., 2018).
Antimicrobial Applications
- Research has shown the synthesis of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives exhibiting antimicrobial activity against certain bacterial and fungal pathogens, demonstrating its potential in medicinal chemistry (Makawana, Patel, & Patel, 2011).
Propriétés
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-13-15(18(21)20-8-10-22-11-9-20)12-16-6-7-17(23-16)14-4-2-1-3-5-14/h1-7,12H,8-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBILKMFHGFCSNU-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one](/img/structure/B2462909.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide](/img/structure/B2462910.png)
![2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2462911.png)
![N-(4-chlorophenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462913.png)

![6-Hydroxy-7-phenyl-4-[(4-phenyl-1-piperazinyl)methyl]-1-benzopyran-2-one](/img/structure/B2462918.png)
![5-Aminospiro[1,3-benzodioxole-2,1'-cyclopentane] hydrochloride](/img/no-structure.png)
![9-(3-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2462923.png)